molecular formula C14H19N3S B4274377 4-[4-(butan-2-yl)phenyl]-5-ethyl-4H-1,2,4-triazole-3-thiol

4-[4-(butan-2-yl)phenyl]-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B4274377
M. Wt: 261.39 g/mol
InChI Key: DXHIXSNZJGMEKW-UHFFFAOYSA-N
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Description

4-(4-sec-Butylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a sec-butylphenyl group and an ethyl group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(butan-2-yl)phenyl]-5-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-sec-butylphenyl hydrazine with ethyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-sec-Butylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid (for nitration) or bromine (for halogenation) are employed under acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-(4-sec-Butylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as corrosion inhibitors or stabilizers.

Mechanism of Action

The mechanism of action of 4-[4-(butan-2-yl)phenyl]-5-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiol group can form covalent bonds with target proteins, affecting their function. The compound’s effects are mediated through these interactions, which can result in various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-sec-Butylphenyl isocyanate
  • 4-sec-Butylphenyl methylcarbamate
  • 4-sec-Butylphenol

Uniqueness

4-(4-sec-Butylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a triazole ring and a thiol group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-butan-2-ylphenyl)-3-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S/c1-4-10(3)11-6-8-12(9-7-11)17-13(5-2)15-16-14(17)18/h6-10H,4-5H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHIXSNZJGMEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1C2=CC=C(C=C2)C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(butan-2-yl)phenyl]-5-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
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4-[4-(butan-2-yl)phenyl]-5-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-[4-(butan-2-yl)phenyl]-5-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
4-[4-(butan-2-yl)phenyl]-5-ethyl-4H-1,2,4-triazole-3-thiol

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